molecular formula C18H18ClNO3 B2568005 4-(3-Chloro-2-methylphenyl)-9-methoxy-2-methyl-5H-1,4-benzoxazepin-3-one CAS No. 2319849-64-2

4-(3-Chloro-2-methylphenyl)-9-methoxy-2-methyl-5H-1,4-benzoxazepin-3-one

Cat. No. B2568005
CAS RN: 2319849-64-2
M. Wt: 331.8
InChI Key: VDUWYUFRSOVZAE-UHFFFAOYSA-N
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Description

4-(3-Chloro-2-methylphenyl)-9-methoxy-2-methyl-5H-1,4-benzoxazepin-3-one is a chemical compound with potential scientific research applications. It is a benzoxazepine derivative that has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.

Mechanism of Action

The exact mechanism of action of 4-(3-Chloro-2-methylphenyl)-9-methoxy-2-methyl-5H-1,4-benzoxazepin-3-one is not fully understood. However, it has been shown to act as a modulator of the GABA-A receptor, which is involved in the regulation of neurotransmitter release and neuronal excitability. It has also been shown to inhibit the activity of certain enzymes involved in inflammation and tumor growth.
Biochemical and Physiological Effects:
4-(3-Chloro-2-methylphenyl)-9-methoxy-2-methyl-5H-1,4-benzoxazepin-3-one has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, and to increase the activity of certain antioxidant enzymes. It has also been shown to inhibit the growth of cancer cells and to induce apoptosis (programmed cell death) in tumor cells. In addition, it has been shown to have anti-convulsant activity and to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One potential advantage of using 4-(3-Chloro-2-methylphenyl)-9-methoxy-2-methyl-5H-1,4-benzoxazepin-3-one in lab experiments is its ability to modulate the GABA-A receptor, which is involved in a variety of physiological processes. Another advantage is its ability to inhibit the growth of cancer cells and induce apoptosis in tumor cells. However, one limitation is the lack of understanding of its exact mechanism of action, which makes it difficult to design experiments to test its effects.

Future Directions

There are several potential future directions for further research on 4-(3-Chloro-2-methylphenyl)-9-methoxy-2-methyl-5H-1,4-benzoxazepin-3-one. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to test its effects in animal models of various diseases and disorders, including Alzheimer's disease, Parkinson's disease, and cancer. Additionally, it may be useful to explore its potential use in combination with other drugs or therapies to enhance its effects.

Synthesis Methods

The synthesis of 4-(3-Chloro-2-methylphenyl)-9-methoxy-2-methyl-5H-1,4-benzoxazepin-3-one has been described in the literature. One method involves the condensation of 3-chloro-2-methylphenol with 2-methyl-4-nitroaniline, followed by reduction of the nitro group with iron powder and acetic acid. The resulting amine is then reacted with methyl 2-chloroacetate to give the desired benzoxazepine derivative.

Scientific Research Applications

4-(3-Chloro-2-methylphenyl)-9-methoxy-2-methyl-5H-1,4-benzoxazepin-3-one has been studied for its potential use in the treatment of various diseases and disorders. It has been shown to have anti-inflammatory, anti-tumor, and anti-convulsant activities. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

IUPAC Name

4-(3-chloro-2-methylphenyl)-9-methoxy-2-methyl-5H-1,4-benzoxazepin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO3/c1-11-14(19)7-5-8-15(11)20-10-13-6-4-9-16(22-3)17(13)23-12(2)18(20)21/h4-9,12H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDUWYUFRSOVZAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N(CC2=C(O1)C(=CC=C2)OC)C3=C(C(=CC=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Chloro-2-methylphenyl)-9-methoxy-2-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one

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